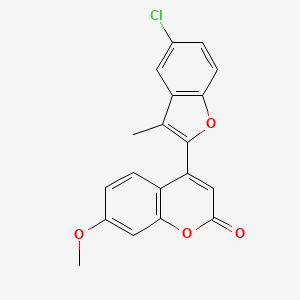
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one, also known as CDMC, is a synthetic compound that belongs to the class of flavonoids. It has gained attention in the scientific community due to its potential therapeutic properties.
作用机制
Target of Action
The primary target of this compound is Aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism. This enzyme plays a crucial role in the development of long-term complications in diabetes, making it a significant target for therapeutic interventions.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its activity . This inhibition could lead to a decrease in the conversion of glucose to sorbitol, a key step in the polyol pathway.
Biochemical Pathways
The compound’s action on Aldose reductase affects the polyol pathway . By inhibiting Aldose reductase, the compound may prevent the accumulation of sorbitol within cells, which can cause osmotic stress and contribute to the development of diabetic complications.
Result of Action
The inhibition of Aldose reductase by this compound could potentially lead to a decrease in the intracellular accumulation of sorbitol . This could help prevent osmotic stress and the resulting cellular damage, thereby mitigating the long-term complications associated with diabetes.
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with Aldose reductase
实验室实验的优点和局限性
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using readily available starting materials. Additionally, 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one exhibits potent anticancer activity, making it a valuable tool for cancer research. However, 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one also has some limitations. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, the mechanism of action of 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one is not fully elucidated, which makes it difficult to optimize its therapeutic potential.
未来方向
For research on 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one include investigating its pharmacokinetic and pharmacodynamic properties, optimizing its therapeutic potential, and exploring its potential for the treatment of various diseases and conditions. Additionally, the development of novel derivatives of 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one may lead to the discovery of more potent and selective anticancer agents.
合成方法
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one can be synthesized through a multistep process using readily available starting materials. The first step involves the condensation of 5-chloro-3-methylbenzofuran-2-carbaldehyde with 4-hydroxycoumarin in the presence of a base. This is followed by the methylation of the resulting compound using dimethyl sulfate. The final step involves the demethylation of the methyl ether using boron tribromide.
科学研究应用
4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have demonstrated that 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKIDBESGKANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)
![2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2849832.png)
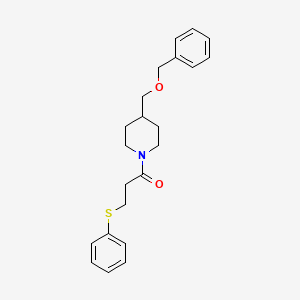
![3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2849836.png)
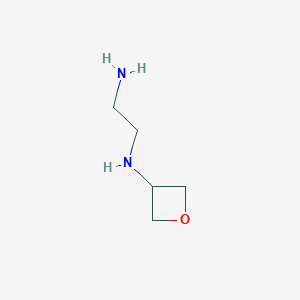
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2849840.png)
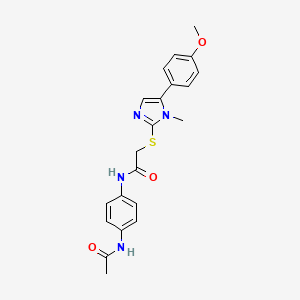

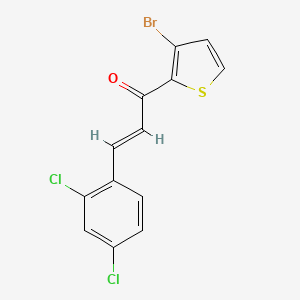

![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
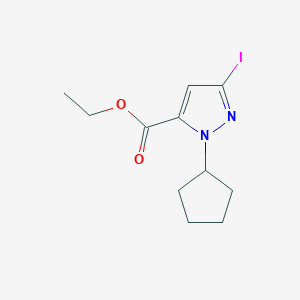
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)